molecular formula C9H16O B1627419 4-Ethyl-4-methylcyclohexanone CAS No. 35155-49-8

4-Ethyl-4-methylcyclohexanone

Cat. No. B1627419
CAS RN: 35155-49-8
M. Wt: 140.22 g/mol
InChI Key: MABKONZEVCZGAJ-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylcyclohexanone is an organic compound with the molecular formula C9H16O . It has a molecular weight of 140.22 .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-4-methylcyclohexanone consists of a six-membered carbon ring (cyclohexane) with a ketone functional group (=O) and two substituents, an ethyl group (-C2H5) and a methyl group (-CH3) .


Physical And Chemical Properties Analysis

4-Ethyl-4-methylcyclohexanone has a boiling point of 95-98 °C (at a pressure of 16 Torr) and a predicted density of 0.882±0.06 g/cm3 .

Scientific Research Applications

Biological Applications

  • Biotransformations by Anthracnose Fungi : Research shows that 4-ethylcyclohexanone undergoes biotransformation when exposed to anthracnose fungi, producing mainly trans-4-ethylcyclohexanol. This process exhibits interesting aspects of biological stereoselectivity (Miyazawa, Okamura, Yamaguchi & Kameoka, 2000).

Chemical Synthesis and Reactions

  • Hydrogenation and Hydrogenolysis : Investigations into the hydrogenation of ethyl 4-methyl-1-cyclohexenyl ether, a compound related to 4-methylcyclohexanone, have provided insights into the effects of various platinum metals as catalysts (Nishimura, Katagiri, Watanabe & Uramoto, 1971).
  • Catalysis Studies : The competitive hydrogenation of cyclohexanone and methylcyclohexanones over group VIII metals has been studied, highlighting the impact of substituents on reactivity (Tanaka, Takagi, Nomura & Kobayashi, 1974).
  • Clathrate Formation : Studies have shown that 3- and 4-methylcyclohexanone can be isolated as their energetically unfavorable axial conformers in host-guest complexes, demonstrating interesting aspects of molecular inclusion (Barton et al., 2014).

Spectroscopy and Conformational Analysis

  • Microwave Spectroscopy : Research using microwave spectroscopy has explored the conformation of 4-methylcyclohexanone, revealing insights into molecular structures and behavior (Li, 1983).
  • Conformational Equilibria Studies : Investigations into the stereochemistry and conformational equilibria of various methylcyclohexanones, including 4-methyl and 4-ethyl versions, have provided valuable information about molecular dynamics and structures (Potts & Baer, 2000).

properties

IUPAC Name

4-ethyl-4-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-3-9(2)6-4-8(10)5-7-9/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MABKONZEVCZGAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC(=O)CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597915
Record name 4-Ethyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-4-methylcyclohexanone

CAS RN

35155-49-8
Record name 4-Ethyl-4-methylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethyl-4-methylcyclohexanone
Reactant of Route 2
4-Ethyl-4-methylcyclohexanone
Reactant of Route 3
4-Ethyl-4-methylcyclohexanone
Reactant of Route 4
4-Ethyl-4-methylcyclohexanone
Reactant of Route 5
4-Ethyl-4-methylcyclohexanone
Reactant of Route 6
4-Ethyl-4-methylcyclohexanone

Citations

For This Compound
2
Citations
JW Pilkington, AJ Waring - Journal of the Chemical Society, Perkin …, 1976 - pubs.rsc.org
Kinetic and product studies of the rearrangements in aqueous sulphuric acid of selected cyclohexa-2,5-dienones are used to measure the migratory aptitudes in this carbonium-ion …
Number of citations: 17 pubs.rsc.org
G de Gonzalo, MD Mihovilovic, MW Fraaije - ChemBioChem, 2010 - Wiley Online Library
… Biotransformation of 4-ethyl-4-methylcyclohexanone led to the corresponding lactone with good yields and enantiomeric excesses around 80 % for the CHMO-family, whereas the …

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